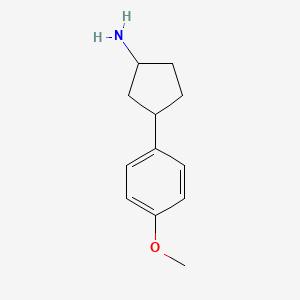
tert-Butyl 7-cyclopropyl-1-(6-methylpyridin-3-yl)-1H-indol-5-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to an indole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing palladium-catalyzed reactions and other advanced organic synthesis methods. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new organic synthesis methods and reaction mechanisms .
Biology and Medicine: In biology and medicine, this compound may be investigated for its potential therapeutic properties. It can be used in the design and synthesis of new drugs, particularly those targeting specific molecular pathways .
Industry: In industry, tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate can be used in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and function .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl N-(4-aminophenyl)carbamate: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate is unique due to its specific indole ring system and the presence of a cyclopropyl group.
Propiedades
Fórmula molecular |
C22H25N3O2 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
tert-butyl N-[7-cyclopropyl-1-(6-methylpyridin-3-yl)indol-5-yl]carbamate |
InChI |
InChI=1S/C22H25N3O2/c1-14-5-8-18(13-23-14)25-10-9-16-11-17(24-21(26)27-22(2,3)4)12-19(20(16)25)15-6-7-15/h5,8-13,15H,6-7H2,1-4H3,(H,24,26) |
Clave InChI |
MNPRERRLIBXTOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)N2C=CC3=CC(=CC(=C32)C4CC4)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
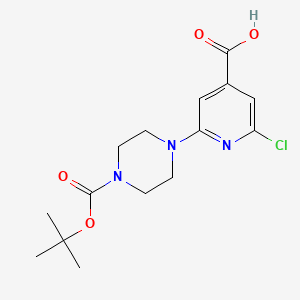
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
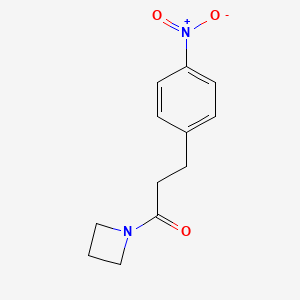

![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)
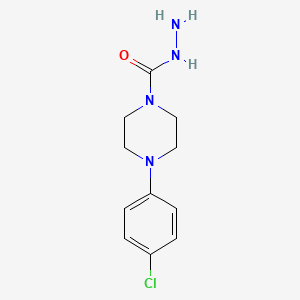
![methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873813.png)
![1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one](/img/structure/B13873828.png)
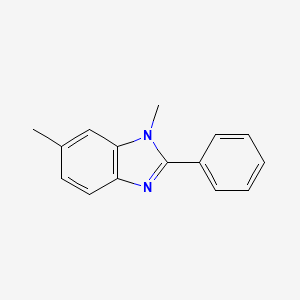
![8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13873833.png)

